5-(3,3,4,4,5,5-Hexafluoro-2-(2-methyl-5-phenylthiophen-3-yl)cyclopent-1-en-1-yl)-2,4-dimethylthiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3,3,4,4,5,5-Hexafluoro-2-(2-methyl-5-phenylthiophen-3-yl)cyclopent-1-en-1-yl)-2,4-dimethylthiazole is a complex organic compound characterized by its unique structure, which includes multiple aromatic rings and fluorinated groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,3,4,4,5,5-Hexafluoro-2-(2-methyl-5-phenylthiophen-3-yl)cyclopent-1-en-1-yl)-2,4-dimethylthiazole typically involves multiple steps, starting with the preparation of the core cyclopentene structure, followed by the introduction of the fluorinated groups and the thiophene and thiazole rings. Common reagents used in these reactions include fluorinating agents, thiophene derivatives, and thiazole precursors. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, with additional steps to ensure consistency and quality. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
5-(3,3,4,4,5,5-Hexafluoro-2-(2-methyl-5-phenylthiophen-3-yl)cyclopent-1-en-1-yl)-2,4-dimethylthiazole undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using halogenating agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or alcohols, while substitution reactions can introduce new functional groups such as halides or alkyl groups .
Scientific Research Applications
5-(3,3,4,4,5,5-Hexafluoro-2-(2-methyl-5-phenylthiophen-3-yl)cyclopent-1-en-1-yl)-2,4-dimethylthiazole has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 5-(3,3,4,4,5,5-Hexafluoro-2-(2-methyl-5-phenylthiophen-3-yl)cyclopent-1-en-1-yl)-2,4-dimethylthiazole involves its interaction with specific molecular targets and pathways. The compound’s fluorinated groups and aromatic rings allow it to interact with enzymes and receptors, potentially inhibiting or activating biological processes. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- 2-{4-[3,3,4,4,5,5-Hexafluoro-2-(2-methyl-5-phenylthiophen-3-yl)cyclopent-1-en-1-yl]-5-methylthiophen-2-yl}-1,3-dioxolane
- 2-{3-[3,3,4,4,5,5-Hexafluoro-2-(2-methyl-5-phenylthiophen-3-yl)cyclopent-1-en-1-yl]-5-phenylthiophen-2-yl}-1,3-dioxolane
Uniqueness
What sets 5-(3,3,4,4,5,5-Hexafluoro-2-(2-methyl-5-phenylthiophen-3-yl)cyclopent-1-en-1-yl)-2,4-dimethylthiazole apart from similar compounds is its specific combination of fluorinated groups and aromatic rings, which confer unique chemical and physical properties. These properties make it particularly valuable in applications requiring high stability and specific interactions with biological targets .
Properties
Molecular Formula |
C21H15F6NS2 |
---|---|
Molecular Weight |
459.5 g/mol |
IUPAC Name |
5-[3,3,4,4,5,5-hexafluoro-2-(2-methyl-5-phenylthiophen-3-yl)cyclopenten-1-yl]-2,4-dimethyl-1,3-thiazole |
InChI |
InChI=1S/C21H15F6NS2/c1-10-18(30-12(3)28-10)17-16(19(22,23)21(26,27)20(17,24)25)14-9-15(29-11(14)2)13-7-5-4-6-8-13/h4-9H,1-3H3 |
InChI Key |
CJPPSXWFAKVNAZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)C)C2=C(C(C(C2(F)F)(F)F)(F)F)C3=C(SC(=C3)C4=CC=CC=C4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.